molecular formula C9H9BrO2 B082868 3-(2-Bromophenyl)propionic acid CAS No. 15115-58-9

3-(2-Bromophenyl)propionic acid

Cat. No. B082868
M. Wt: 229.07 g/mol
InChI Key: AOACQJFIGWNQBC-UHFFFAOYSA-N
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Patent
US08198285B2

Procedure details

Sodium borohydride (119.12 g) and THF (5 L) were charged into reactor 1 and temperature adjusted to −20° C. 3-(bromophenyl)propionic acid (1 kg) was charged into reactor 2 with THF (3 L) and stirred at 25° C. until all the solids dissolved. This solution in reactor 2 was transferred to reactor 1 maintaining reactor 1 contents at <0° C. BF3.Et2O (991.4 g) was slowly added into reactor 1 maintaining reactor 1 contents at −20 to −10° C. After addition, the mixture was stirred at −20 to −10° C. for 1 h. The reaction is analysed for completion (3-(bromophenyl)propionic acid <2.5%). Water (2 L) was slowly added into reactor 1 to quench the reaction. (gas evolution). MTBE (5 L) was charged into reactor 1 and phases separation was carried out. The upper layer was collected and lower layer was washed with MTBE (5 L). The upper layer was collected and combined with the layer from the previous step. Adjusted pH value of the organic layer to 8-9 by adding 1N NaOH solution. The organic layer was washed with saturated NaCl solution (2 L) and the upper layer was collected. The organic layer was evaporated down to a colourless oil.
Quantity
119.12 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
991.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]1[CH2:7][O:6][CH2:5][CH2:4]1.[Br:8][C:9]1[CH:14]=[CH:13]C=[CH:11][C:10]=1CCC(O)=O.B(F)(F)F.CCOCC>CC(OC)(C)C.O>[Br:8][C:9]1[CH:14]=[CH:13][C:5]([CH2:4][CH2:3][CH2:7][OH:6])=[CH:11][CH:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
119.12 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCC(=O)O
Name
Quantity
3 L
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
991.4 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCC(=O)O
Step Five
Name
Quantity
5 L
Type
solvent
Smiles
CC(C)(C)OC
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. until all the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
adjusted to −20° C
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
This solution in reactor 2 was transferred to reactor
CUSTOM
Type
CUSTOM
Details
at <0° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at −20 to −10° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
1 and phases separation
CUSTOM
Type
CUSTOM
Details
The upper layer was collected
WASH
Type
WASH
Details
lower layer was washed with MTBE (5 L)
CUSTOM
Type
CUSTOM
Details
The upper layer was collected
ADDITION
Type
ADDITION
Details
Adjusted pH value of the organic layer to 8-9 by adding 1N NaOH solution
WASH
Type
WASH
Details
The organic layer was washed with saturated NaCl solution (2 L)
CUSTOM
Type
CUSTOM
Details
the upper layer was collected
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated down to a colourless oil

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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